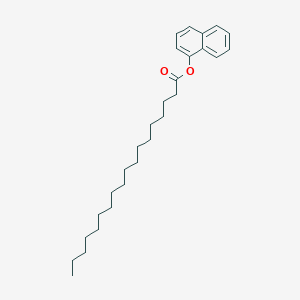

1-Naphthyl stearate

Descripción general

Descripción

RO 2433, también conocido como PSI-6206, es un derivado desaminado de PSI-6130. Es un inhibidor potente y selectivo de la polimerasa NS5B del virus de la hepatitis C. Este compuesto ha sido ampliamente estudiado por sus propiedades antivirales, particularmente contra el virus de la hepatitis C .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

RO 2433 se sintetiza mediante la desaminación de PSI-6130. La ruta sintética implica la conversión de PSI-6130 a RO 2433 bajo condiciones de reacción específicas. El proceso típicamente incluye el uso de agentes desaminantes y entornos de reacción controlados para garantizar que se obtenga el producto deseado .

Métodos de producción industrial

La producción industrial de RO 2433 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye medidas estrictas de control de calidad para garantizar la consistencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

RO 2433 experimenta diversas reacciones químicas, que incluyen:

Oxidación: RO 2433 puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto también puede experimentar reacciones de reducción, lo que lleva a la formación de productos reducidos.

Sustitución: RO 2433 puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de RO 2433. Estos productos han sido estudiados por sus potenciales actividades biológicas y aplicaciones .

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis

1-Naphthyl stearate serves as a reagent in organic synthesis. It is utilized as a starting material for the preparation of other compounds, including various naphthalene derivatives. The compound's structure allows for further functionalization, making it a versatile building block in synthetic chemistry.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme specificity and mechanisms. It is particularly useful in studying esterases and lipases, which are critical for understanding lipid metabolism and enzymatic processes .

Biological Applications

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties. Studies have suggested that it can inhibit tumor cell growth both in vitro and in vivo, potentially through the inhibition of phosphatases that are crucial for tumor progression. This makes it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

The compound has been studied for its antimicrobial activities. Naphthalene derivatives, including this compound, have shown potential against various microbial strains, indicating their utility in developing new antimicrobial agents.

Medical Applications

Drug Development

this compound is investigated as a model compound in drug development. Its interactions with biological molecules are studied to understand its therapeutic potential and to design new drugs that leverage its chemical properties.

Cosmetic Formulations

The compound is also explored in cosmetic applications, particularly in hair coloring compositions where it acts as a drying inhibitor. This application highlights its role in enhancing product stability and performance .

Case Study 1: Antitumor Research

A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The research utilized various concentrations of the compound to assess its efficacy against different types of cancer cells. Results indicated a dose-dependent response, suggesting that higher concentrations resulted in increased cytotoxicity.

Case Study 2: Enzyme Mechanism Studies

In a biochemical analysis focusing on lipase activity, this compound was used to evaluate enzyme specificity. The study involved measuring the rate of hydrolysis of the ester by lipases from different sources. Findings revealed distinct preferences among lipases for various substrates, emphasizing the importance of structural characteristics in enzyme-substrate interactions.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Chemistry | Reagent for synthesis | Versatile building block for naphthalene derivatives |

| Biochemistry | Study of enzyme mechanisms | Useful for understanding lipid metabolism |

| Oncology | Antitumor activity | Inhibits tumor cell growth |

| Microbiology | Antimicrobial agent | Effective against various microbial strains |

| Cosmetic Science | Drying inhibitor in hair color formulations | Enhances product performance |

Mecanismo De Acción

RO 2433 ejerce sus efectos inhibiendo la polimerasa NS5B del virus de la hepatitis C. El compuesto se metaboliza en los hepatocitos humanos a su forma trifosfato, que luego inhibe la síntesis de ARN por la polimerasa del virus de la hepatitis C. Esta inhibición previene la replicación del virus, ejerciendo así sus efectos antivirales .

Comparación Con Compuestos Similares

Compuestos similares

PSI-6130: El compuesto progenitor de RO 2433, conocido por sus potentes propiedades antivirales.

PSI-7409: El análogo trifosfato de RO 2433, que también inhibe la polimerasa NS5B del virus de la hepatitis C.

PSI-7851: El profármaco fosforamidato de PSI-6206 monofosfato, desarrollado por sus propiedades antivirales .

Singularidad

RO 2433 es único debido a su mecanismo de acción específico y su capacidad para inhibir la polimerasa NS5B del virus de la hepatitis C. Su estructura desaminada lo diferencia de otros compuestos similares, proporcionando perfiles farmacocinéticos y metabólicos distintos .

Actividad Biológica

1-Naphthyl stearate (CAS Number: 15806-44-7) is an ester derived from stearic acid and 1-naphthol. This compound has garnered attention in various scientific fields due to its unique biological activities, particularly in biochemistry, pharmacology, and environmental science. This article explores the biological activity of this compound, summarizing key findings from relevant research studies.

Overview of Biological Activity

This compound is primarily recognized for its role as a substrate in lipase enzyme assays. Lipases catalyze the hydrolysis of fats, which is crucial in lipid metabolism. The compound's structure allows it to interact with lipid pathways, making it significant in studies related to fat digestion and absorption.

Key Applications:

- Biochemistry : Used as a substrate for lipase activity assays.

- Pharmacology : Explored for its potential to modulate fatty acid-binding proteins (FABPs).

- Environmental Science : Investigated for biodegradation processes and ecological impact.

Lipase Activity Assays

This compound serves as a substrate in colorimetric assays designed to measure lipase activity. The hydrolysis of this compound results in the release of naphthol, which can be quantified through absorbance measurements. This method provides a reliable means to assess lipase function across various biological samples.

| Assay Parameters | Details |

|---|---|

| Substrate | This compound |

| Enzyme | Various lipases |

| Detection Method | Colorimetric (absorbance measurement) |

| Outcome Measurement | Lipase activity (µmol/min) |

Pharmacological Insights

Recent studies have explored the inhibitory effects of this compound on FABPs, particularly FABP5. These proteins are involved in the transport of endocannabinoids and play a role in various physiological processes.

Inhibitory Activity Against FABP5

Research indicates that derivatives of this compound exhibit strong binding affinities to FABP5, with inhibition constants (Ki) in the micromolar range. This suggests potential therapeutic applications in treating conditions related to endocannabinoid signaling.

| Compound | Ki (µM) | Biological Effect |

|---|---|---|

| This compound | ~0.93 | Inhibition of FABP5 |

| SB-FI-26 (related compound) | ~1.19 | Anti-nociceptive and anti-inflammatory |

Environmental Impact

In environmental science, this compound has been studied for its biodegradation pathways. Understanding its breakdown processes is crucial for assessing its ecological risks.

Biodegradation Studies

Research has shown that when spiked into environmental samples, this compound undergoes degradation under various conditions. Analytical techniques are employed to monitor transformation products over time.

| Environmental Condition | Degradation Rate | Products Identified |

|---|---|---|

| Aerobic conditions | Moderate | Various fatty acids and naphthalene derivatives |

| Anaerobic conditions | Slow | Limited degradation observed |

Case Studies

Several case studies highlight the biological activity of this compound:

- Lipase Activity Assay Study : In a controlled laboratory setting, researchers utilized this compound to evaluate lipase activity across different biological samples, demonstrating its effectiveness as a substrate.

- FABP Inhibition Study : A study investigating the binding affinity of various compounds to FABP5 found that derivatives of this compound exhibited significant inhibitory effects, suggesting potential applications in pain management therapies.

- Environmental Biodegradation Research : A comprehensive analysis was conducted on the biodegradation pathways of this compound, revealing insights into its environmental fate and potential ecological risks associated with its use.

Propiedades

IUPAC Name |

naphthalen-1-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-28(29)30-27-23-19-21-25-20-17-18-22-26(25)27/h17-23H,2-16,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVDJPQHLSHHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404885 | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15806-44-7 | |

| Record name | 1-Naphthalenyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15806-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.